5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine
Overview
Description
5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine: is a versatile chemical compound with a unique structure that allows for diverse chemical reactions. This compound is valuable in various fields, including scientific research, drug discovery, and industrial applications.
Mechanism of Action
Target of Action
The primary targets of the compound 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine are enzymes of the histone deacetylase family (HDACs) and acetylpolyamine amidohydrolases (APAHs) from Pseudomonas aeruginosa . These enzymes are physiologically highly relevant targets in different indication areas .
Mode of Action
This compound interacts with its targets by binding to the highly conserved deacetylase binding domain with Zn 2+ ion at the bottom of the binding pocket . This interaction results in the inhibition of these enzymes .
Biochemical Pathways
The compound this compound affects the polyamine metabolism pathway . Polyamines are reported to interfere with biofilm formation , which is a major success strategy of the notorious hospital pathogen P. aeruginosa .
Pharmacokinetics
The compound is known to be solid at room temperature , which could influence its absorption, distribution, metabolism, and excretion.
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of HDACs and APAHs . This inhibition can disrupt the polyamine metabolism and biofilm formation of P. aeruginosa , potentially leading to a decrease in the pathogenicity of this bacterium.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound should be stored in a dark place and in an inert atmosphere at room temperature to maintain its stability
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine typically involves starting from commercially available reactants. The core unit can be prepared in a straightforward manner, often involving the use of reagents such as sesamol and 1,2,4,5-tetrachlorobenzene . The reaction conditions usually include specific temperatures, solvents, and catalysts to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production methods for this compound are designed to be efficient and scalable. These methods often involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the production process.
Chemical Reactions Analysis
Types of Reactions: 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the compound’s unique structure, which allows for multiple reactive sites.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield corresponding oxides, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine has numerous applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: In biological research, this compound is used to study enzyme interactions and cellular processes.
Medicine: The compound is investigated for its potential therapeutic properties.
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
5,6-Diamino-1,3-dihydro-2H-benzimidazol-2-one: This compound shares a similar core structure but differs in its functional groups and reactivity.
[1,3]-Dioxolo[4,5-f]benzodioxole: Another related compound with a similar dioxolo core, used in fluorescence applications.
Uniqueness: 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine stands out due to its unique combination of reactivity and versatility. Its ability to undergo diverse chemical reactions and its applications in various fields make it a valuable compound for scientific research and industrial use.
Properties
IUPAC Name |
5H-[1,3]dioxolo[4,5-f]benzimidazol-6-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O2/c9-8-10-4-1-6-7(13-3-12-6)2-5(4)11-8/h1-2H,3H2,(H3,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOIHSHXQQGYBGM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C3C(=C2)NC(=N3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801271711 | |
Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24370-21-6 | |
Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24370-21-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5H-1,3-Dioxolo[4,5-f]benzimidazol-6-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801271711 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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